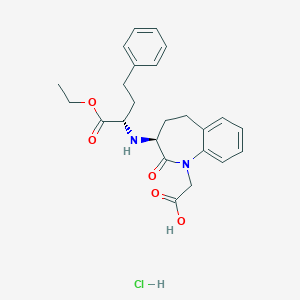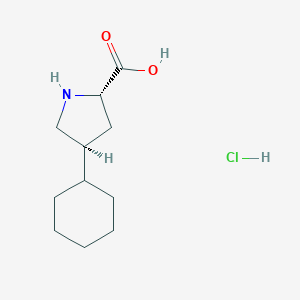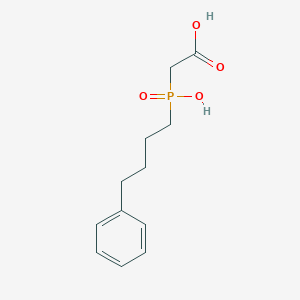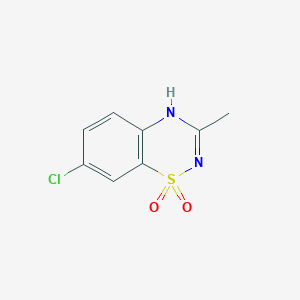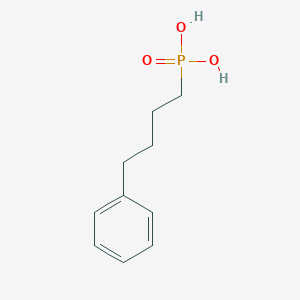
Anastrozole EP Impurity I
Übersicht
Beschreibung
Anastrozole EP Impurity I, also known as 2,2’- [5- (Chloromethyl)benzene-1,3-diyl]bis (2-methylpropanenitrile), is an impurity standard of Anastrozole . It is chemically a nonsteroidal aromatase inhibitor .
Molecular Structure Analysis
The molecular formula of Anastrozole EP Impurity I is C15H17ClN2 . Its molecular weight is 260.76 .Wissenschaftliche Forschungsanwendungen
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone-receptor-positive breast cancer . Anastrozole impurity E is a reference standard intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
One specific application of Anastrozole in scientific research is its quantitative determination in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS) . The plasma-sample pretreatment involved solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation was carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) (eluent A) and MeOH (eluent B) with a ratio A:B = 30:70 (v/v) that was supplied at flow rate 0.2 mL/min . Detection was performed on an Agilent 6410-2K triple quadrupole tandem mass spectrometer by multiple reaction monitoring in the preset mass range 294.2 → 225.1 using atmospheric-pressure chemical ionization in positive-ion mode . A calibration curve for anastrozole was linear (R 2 ≥ 0.97) over the concentration range 0.5 – 20.0 ng/mL with a lower detection limit of 0.5 ng/mL . This procedure can be applied successfully to both therapeutic monitoring of anastrozole and drug bioequivalence studies .
-
Analytical Method Development and Validation Anastrozole EP Impurity I can be used for the analytical method development and method validation (AMV) in the pharmaceutical industry . This involves the design, development, and validation of reliable testing methods for the detection and quantification of this impurity in Anastrozole.
-
Quality Control Application Anastrozole EP Impurity I is used in Quality Controlled (QC) applications during the commercial production of Anastrozole . It is used as a reference standard to ensure the quality of the final product.
-
Pharmacokinetic Studies Anastrozole EP Impurity I can be used in pharmacokinetic studies . These studies involve the determination of the fate of substances administered to a living organism. The substances may be drugs, pesticides, food additives, or any chemical that is expected to be absorbed into the body. The use of Anastrozole EP Impurity I in such studies can help in understanding its absorption, distribution, metabolism, and excretion.
-
Drug Bioequivalence Studies Anastrozole EP Impurity I can be used in drug bioequivalence studies . These studies are conducted to demonstrate that two medicinal products are bioequivalent, meaning they are pharmaceutically equivalent or pharmaceutical alternatives and their bioavailabilities (rate and extent of availability) after administration in the same molar dose are similar to such a degree that their effects can be expected to be essentially the same.
-
Preparation of Anastrozole Anastrozole EP Impurity I can be used in the preparation of Anastrozole . The impurity can be used to select a batch having a level of impurity A of about less than 0.10 area % by HPLC, based on the measurement of the samples from the batches .
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGPKBBTHINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CCl)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598265 | |
| Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anastrozole EP Impurity I | |
CAS RN |
120511-91-3 | |
| Record name | 5-(Chloromethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(Chloromethyl)-5-(2-cyanopropan-2-yl)phenyl)-2-methylpropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[5-(Chloromethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-(CHLOROMETHYL)-5-(2-CYANOPROPAN-2-YL)PHENYL)-2-METHYLPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6KB3ICZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


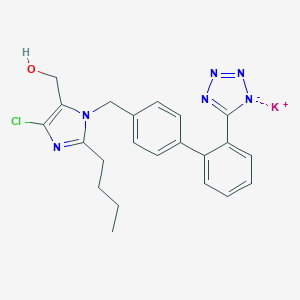
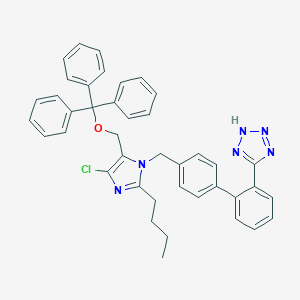

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
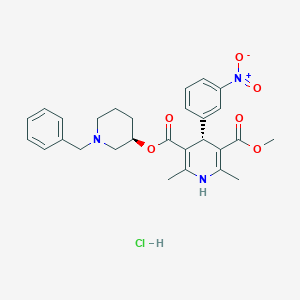
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)

